molecular formula C18H19N5OS B15157837 4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

Cat. No.: B15157837
M. Wt: 353.4 g/mol
InChI Key: UXRILIZWBQUGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role in various scientific research applications.

Preparation Methods

The synthesis of 4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline typically involves the reaction of 4-amino-1,2,4-triazole-3-thiol derivatives with appropriate aldehydes or ketones under specific conditions. One common pathway involves the treatment of an acid hydrazide with carbon disulfide in alcoholic potassium hydroxide, followed by reaction with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

    Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazole and thiadiazole derivatives .

Scientific Research Applications

4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline include other triazole and thiadiazole derivatives. These compounds share similar structural features but may differ in their substituents and specific biological activities. Examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C18H19N5OS/c1-22(2)13-10-8-12(9-11-13)17-21-23-16(19-20-18(23)25-17)14-6-4-5-7-15(14)24-3/h4-11,17,21H,1-3H3

InChI Key

UXRILIZWBQUGOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.